3-Methylpentanethioamide
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Overview
Description
3-Methylpentanethioamide: is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to thioamides, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentanethioamide typically involves the reaction of 3-methylpentanoyl chloride with ammonium thiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired thioamide .
Industrial Production Methods: Industrial production of thioamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentanethioamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Chemistry: 3-Methylpentanethioamide is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the synthesis of heterocycles and other complex molecules .
Biology: Thioamides, including this compound, are used as probes to study protein folding and dynamics. They can be incorporated into peptides to investigate the effects of thioamide substitution on protein structure and function .
Medicine: Thioamides have been explored for their potential therapeutic applications. For example, they are used in the development of drugs targeting hyperthyroidism and tuberculosis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Methylpentanethioamide involves its interaction with biological molecules through hydrogen bonding and nucleophilic interactions. The sulfur atom in the thioamide group can form hydrogen bonds with amino acid residues in proteins, affecting their folding and stability. Additionally, the thioamide group can participate in nucleophilic reactions with electrophilic centers in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
3-Methylpentane: A structural isomer of hexane with a methyl group bonded to the third carbon atom in a pentane chain.
2-Methylpentane: Another isomer of hexane with the methyl group located on the second carbon of the pentane chain.
Thioacetamide: A simpler thioamide with a single carbon atom in the acyl group.
Uniqueness: 3-Methylpentanethioamide is unique due to its branched structure and the presence of the thioamide group. This combination imparts distinct chemical properties, such as altered nucleophilicity and hydrogen bonding capabilities, making it valuable for specific applications in organic synthesis and biochemical research .
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3-methylpentanethioamide |
InChI |
InChI=1S/C6H13NS/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
MLSRNWLQISGUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=S)N |
Origin of Product |
United States |
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